4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a chromenyl moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsThe pyrazole ring is then constructed, and the final step involves the formation of the carboxamide linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the chromenyl moiety could produce a carboxylic acid .
Scientific Research Applications
4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Shares the trifluoromethyl and nitro groups but lacks the chromenyl and pyrazole moieties.
4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine: Contains the trifluoromethyl and nitro groups but has a morpholine ring instead of the chromenyl and pyrazole rings.
Uniqueness
4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the chromenyl and pyrazole rings contribute to its bioactivity and potential therapeutic applications .
Properties
Molecular Formula |
C14H7F3N4O5 |
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Molecular Weight |
368.22 g/mol |
IUPAC Name |
4-nitro-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H7F3N4O5/c15-14(16,17)8-4-11(22)26-10-3-6(1-2-7(8)10)19-13(23)12-9(21(24)25)5-18-20-12/h1-5H,(H,18,20)(H,19,23) |
InChI Key |
NEGZHSZAZUECBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=NN3)[N+](=O)[O-])OC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
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